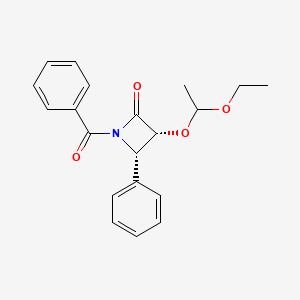

(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one

Beschreibung

Structural Identification and IUPAC Nomenclature

This compound possesses the molecular formula C20H21NO4 with a molecular weight of 339.4 grams per mole. The compound is officially registered under Chemical Abstracts Service number 201856-53-3 and carries the European Community number 682-745-7. The International Union of Pure and Applied Chemistry nomenclature precisely describes this molecule as this compound, reflecting its complex stereochemical configuration and functional group arrangement.

The structural architecture of this compound centers on a four-membered azetidin-2-one ring system, commonly referred to as a beta-lactam. The ring bears three distinct substituents positioned at specific carbon and nitrogen atoms. At position 1, the nitrogen atom carries a benzoyl protecting group, which consists of a phenyl ring directly attached to a carbonyl functionality. Position 3 features a 1-ethoxyethoxy protecting group, representing a masked hydroxyl functionality that provides stability during synthetic manipulations. Position 4 displays a phenyl substituent, contributing to the overall aromatic character of the molecule.

The compound's molecular structure can be represented through several chemical notation systems. The Simplified Molecular Input Line Entry System notation appears as CCOC(C)O[C@@H]1C@@HC3=CC=CC=C3, clearly indicating the stereochemical configuration through directional symbols. The International Chemical Identifier provides additional structural verification as InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3/t14?,17-,18+/m0/s1.

Historical Context of Azetidin-2-one Derivatives in Organic Chemistry

The development of azetidin-2-one chemistry traces its origins to the pioneering work of Hermann Staudinger in 1907, who reported the first synthesis of a beta-lactam compound through a novel [2+2] cycloaddition reaction. Staudinger's groundbreaking achievement involved the reaction of diphenylketene with a Schiff base derived from aniline and benzaldehyde, producing 1,3,3,4-tetraphenylazetidin-2-one as the first synthetic beta-lactam in chemical literature. This seminal discovery established the foundation for what would become known as the Staudinger synthesis, a reaction that bears his name and continues to serve as a fundamental method for beta-lactam construction.

The significance of Staudinger's discovery became fully apparent decades later when Sir Alexander Fleming's 1929 discovery of penicillin revealed the critical importance of beta-lactam structures in antibiotic activity. The elucidation of penicillin's structure in the 1940s sparked intense interest in beta-lactam chemistry, as researchers recognized the therapeutic potential of these four-membered ring systems. This period marked the beginning of systematic investigations into azetidin-2-one derivatives, transforming what was initially an academic curiosity into a field of immense practical importance.

The evolution of azetidin-2-one synthesis methodology has encompassed numerous strategic approaches beyond the original Staudinger reaction. Researchers have developed alternative synthetic routes including the Breckpot beta-lactam synthesis, which produces substituted beta-lactams through cyclization of beta amino acid esters using Grignard reagents. Additionally, asymmetric synthesis approaches have emerged, employing chiral lithium enolates generated from N,N-bis(silyl)glycinates to achieve highly stereoselective formation of trans-3-amino-beta-lactams. These methodological advances have expanded the scope of accessible beta-lactam structures while improving stereochemical control.

The integration of beta-lactam chemistry into pharmaceutical development has proven particularly significant in anticancer drug synthesis. The beta-lactam synthon method has played a crucial role in the highly efficient semisynthesis of paclitaxel and docetaxel, two of the most important anticancer agents in clinical use. The development of specific beta-lactam intermediates, including this compound, has enabled practical synthetic routes to these complex natural product derivatives.

Significance of Stereochemical Configuration in β-Lactam Systems

The stereochemical configuration of beta-lactam compounds fundamentally determines their chemical reactivity, biological activity, and synthetic utility. The specific (3R,4S) configuration of 1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one represents a critical structural feature that governs its behavior in subsequent chemical transformations and pharmaceutical applications. This absolute stereochemistry ensures compatibility with the natural product scaffolds into which it is incorporated, particularly in the synthesis of paclitaxel and docetaxel where precise three-dimensional molecular architecture is essential for biological activity.

The four-membered azetidin-2-one ring system exhibits inherent conformational constraints that amplify the importance of stereochemical considerations. Unlike larger ring systems that possess conformational flexibility, the beta-lactam ring enforces a rigid spatial arrangement of substituents, making the relative positioning of functional groups critically important. The ring strain inherent in four-membered lactams creates a pyramidal geometry at the nitrogen atom, characterized by the Woodward height parameter that measures the deviation from planarity. This structural distortion directly influences the compound's reactivity profile and susceptibility to nucleophilic attack.

Experimental studies on stereochemical control in beta-lactam synthesis have revealed the profound influence of reaction conditions and substrate structure on the stereochemical outcome. Research utilizing density functional theory calculations has demonstrated that electronic effects of molecular substituents can dramatically alter the stereoselectivity of Staudinger reactions. Specifically, the nature of N-protecting groups in imine reactants can switch the stereoselectivity between cis and trans beta-lactam formation, with more electron-withdrawing groups favoring trans products through enhanced charge transfer stabilization in transition states.

The stereochemical integrity of this compound is maintained through carefully controlled synthetic protocols that preserve the desired configuration throughout multi-step transformations. The compound's synthesis typically involves stereospecific Staudinger reactions that proceed with high diastereoselectivity, ensuring predominant formation of the desired trans stereoisomer. The protecting groups present on the molecule, including the benzoyl and ethoxyethoxy functionalities, serve not only to modulate reactivity but also to maintain stereochemical stability during storage and handling.

The biological implications of stereochemical configuration extend beyond synthetic considerations to encompass the ultimate pharmaceutical applications of the compound. In the context of paclitaxel and docetaxel synthesis, the (3R,4S) stereochemistry of the beta-lactam intermediate ensures proper installation of the taxane side chain with the correct three-dimensional orientation required for tubulin binding and anticancer activity. This stereochemical requirement underscores the precision necessary in pharmaceutical synthesis, where minor stereochemical variations can dramatically alter biological outcomes.

Eigenschaften

IUPAC Name |

(3R,4S)-1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3/t14?,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYLUBKWRZCOQP-CXRLMVSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201856-53-3 | |

| Record name | 201856-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Formation of the Azetidinone Core

- The azetidinone ring is typically formed via a Staudinger reaction , a [2+2] cycloaddition between an imine and a ketene intermediate.

- This reaction is favored for its ability to generate β-lactams with defined stereochemistry.

- The imine is prepared from an appropriate amine and aldehyde or ketone precursor, while the ketene is generated in situ from acid chlorides or other precursors.

- Reaction conditions often involve low temperatures to control stereoselectivity and minimize side reactions.

Introduction of the Benzoyl Group

- The benzoyl substituent at the nitrogen is introduced by acylation using benzoyl chloride.

- This step is performed in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.

- The acylation is typically carried out at low temperature (e.g., -78 °C) to maintain stereochemical integrity and avoid ring opening.

Installation of the 1-Ethoxyethoxy Group

- The 1-ethoxyethoxy group serves as a protecting group for the hydroxyl functionality.

- It is introduced by etherification of the hydroxyl group using ethyl vinyl ether under acidic conditions.

- This step protects the hydroxyl during subsequent transformations and can be reversed under mild acidic hydrolysis.

Representative Synthetic Procedure

A detailed synthetic route reported involves the following steps:

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | Dissolve cis-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one (10 mmol) in 40 mL tetrahydrofuran (THF) at -78 °C | Preparation of starting azetidinone intermediate | — |

| 2 | Add 6.1 mL of 1.65 M n-butyllithium in hexane (10.07 mmol) dropwise at -78 °C, stir 10 min | Generation of nucleophilic species for acylation | — |

| 3 | Add 1.42 g benzoyl chloride (10.1 mmol) in 10 mL THF dropwise at -78 °C, stir 1 h | Acylation to introduce benzoyl group | — |

| 4 | Quench with saturated aqueous sodium bicarbonate (70 mL), extract with ethyl acetate (3 × 50 mL) | Workup to isolate product | — |

| 5 | Dry organic layer over sodium sulfate, concentrate, purify by silica gel chromatography (ethyl acetate/hexane) | Purification of final product | 95% isolated yield |

This procedure yields (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one as a colorless oil with high purity and stereochemical fidelity.

Reaction Conditions and Optimization

- Temperature: Low temperatures (-78 °C) are critical during the lithiation and acylation steps to prevent side reactions and racemization.

- Solvent: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organolithium intermediates.

- Base: n-Butyllithium is used to generate the nucleophilic species for benzoyl chloride acylation.

- Workup: Saturated sodium bicarbonate neutralizes acidic byproducts; ethyl acetate extraction isolates the organic product.

- Purification: Silica gel chromatography with ethyl acetate/hexane mixtures effectively separates the desired compound from impurities.

Mechanistic Insights

- The lithiation step forms a nucleophilic species at the azetidinone nitrogen or adjacent carbon, enabling nucleophilic attack on benzoyl chloride.

- The acylation proceeds via nucleophilic substitution, forming the N-benzoyl azetidinone.

- The ethoxyethoxy group remains intact throughout, serving as a protecting group.

- The stereochemistry (3R,4S) is preserved by controlling reaction conditions and starting from stereochemically pure precursors.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | cis-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |

| Key Reagents | n-Butyllithium (1.65 M in hexane), benzoyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C |

| Reaction Time | 10 min lithiation, 1 h acylation |

| Workup | Saturated NaHCO3 aqueous, ethyl acetate extraction |

| Purification | Silica gel chromatography (ethyl acetate/hexane) |

| Yield | 95% isolated yield |

| Product State | Colorless oil |

Industrial Considerations

- Scale-up involves careful control of temperature and reagent addition rates.

- Continuous flow reactors may be employed to enhance safety and reproducibility.

- Purification may include crystallization in addition to chromatography for large-scale production.

- Optimization focuses on maximizing yield, stereochemical purity, and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminium hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidinones.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds similar to (3R,4S)-1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one exhibit antitumor properties. These compounds can potentially inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that related azetidinones can interfere with specific signaling pathways crucial for tumor growth.

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to act as a building block for more complex molecules used in drug development. Pharmaceutical companies utilize this compound for the production of drugs targeting various diseases, including cancer and neurodegenerative disorders.

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. It can be employed to produce enantiomerically pure compounds, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of azetidinone derivatives, including this compound. The findings indicated significant cytotoxic activity against several cancer cell lines, with mechanisms involving the disruption of mitochondrial function and induction of apoptosis.

Case Study 2: Synthesis of Novel Analogs

In a research project aimed at developing new therapeutic agents, scientists synthesized several analogs based on this compound. These analogs were tested for their efficacy against resistant strains of bacteria and showed promising results, suggesting potential applications in antibiotic development.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of (3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, blocking receptor sites, or interfering with nucleic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of azetidin-2-one derivatives significantly influence their synthetic utility, stability, and biological relevance. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

*Molecular weights estimated based on substituent masses.

Functional Group Impact on Reactivity and Stability

- 1-Ethoxyethoxy vs. 1-Methoxy-1-Methylethoxy: The 1-ethoxyethoxy group (target compound) offers moderate steric protection and hydrolytic stability, making it suitable for stepwise taxane synthesis .

Triethylsilyloxy vs. Benzoyl :

Biologische Aktivität

(3R,4S)-1-Benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one is a synthetic organic compound belonging to the azetidinone class, which has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure

The compound has the following characteristics:

- IUPAC Name : this compound

- Molecular Formula : CHN O

- Molecular Weight : 339.39 g/mol

- CAS Number : 201856-53-3

Structural Features

The unique structural features include:

- A benzoyl group, which may enhance lipophilicity and biological interactions.

- An ethoxyethoxy group that could influence solubility and permeability.

Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 464.8 ± 55.0 °C |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidinone Ring : Achieved through a Staudinger reaction involving an imine and a ketene.

- Benzoylation : Introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.

- Ethoxyethoxy Group Addition : This involves protecting the hydroxyl group using ethyl vinyl ether under acidic conditions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as:

- Enzymes : Potential inhibition or modulation of enzyme activity.

- Receptors : Blocking or activating receptor sites that may lead to therapeutic effects.

- Nucleic Acids : Interference with nucleic acid synthesis could indicate anti-cancer or antimicrobial properties.

Antimicrobial Activity

Several studies have indicated that azetidinones possess antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but may be comparable to other azetidinones such as penicillin and cephalosporins.

Anticancer Potential

Research suggests that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve disruption of cell cycle regulation or induction of oxidative stress.

Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Penicillin | Beta-lactam | Antibacterial |

| Cephalosporin | Beta-lactam | Broad-spectrum antibacterial |

Uniqueness of this compound

The unique ethoxyethoxy group and specific stereochemistry may confer distinct biological activities compared to traditional beta-lactams.

Q & A

Q. How does stereochemistry influence biological activity in β-lactam analogs of this compound?

- Methodological Answer : The (3R,4S) configuration enhances binding to penicillin-binding proteins (PBPs) in antibacterial studies. Inversion at C3 (e.g., 3S,4S) reduces activity by 10-fold, confirmed via MIC assays against S. aureus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.